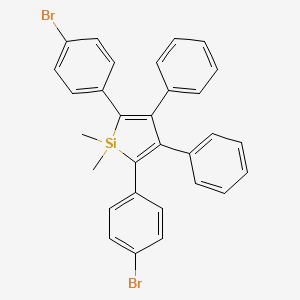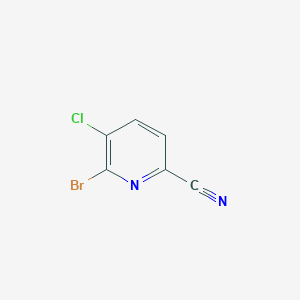
6-bromo-5-chloropyridine-2-carbonitrile
描述
6-bromo-5-chloropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H2BrClN2 It is a derivative of picolinonitrile, featuring bromine and chlorine substituents on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-chloropyridine-2-carbonitrile typically involves the reaction of 3-bromo-2-chloropyridine with trimethylsilyl cyanide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetonitrile and requires heating to reflux conditions . The product is then purified through techniques such as silica gel chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
6-bromo-5-chloropyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions with this compound can yield biaryl compounds, while substitution reactions can produce a variety of substituted picolinonitriles.
科学研究应用
6-bromo-5-chloropyridine-2-carbonitrile has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
作用机制
The mechanism of action of 6-bromo-5-chloropyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents on the pyridine ring influence its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of the reaction .
相似化合物的比较
Similar Compounds
- 5-Bromo-6-chloropyridine-2-carbonitrile
- 6-Chloro-3-fluoropicolinonitrile
- 6-Chloro-3-methylpicolinonitrile
- 6-Chloro-3-nitropicolinonitrile
Uniqueness
6-bromo-5-chloropyridine-2-carbonitrile is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
属性
IUPAC Name |
6-bromo-5-chloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBIJVCYMWYFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



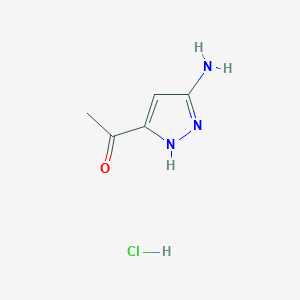
![8-(2-(4-Bromo-2-fluorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381340.png)
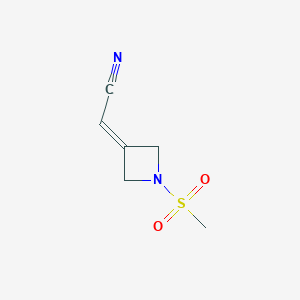
![3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1381344.png)
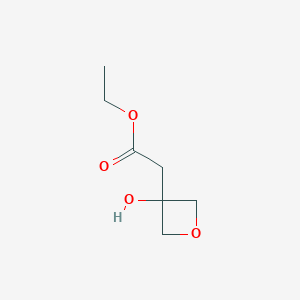
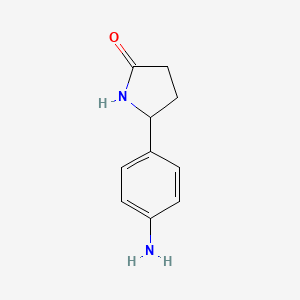

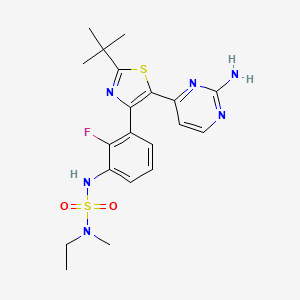

![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride](/img/structure/B1381351.png)
methanone](/img/structure/B1381354.png)
